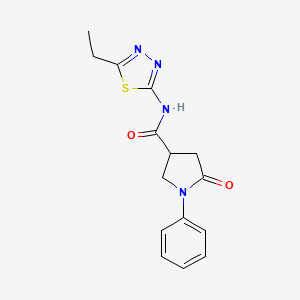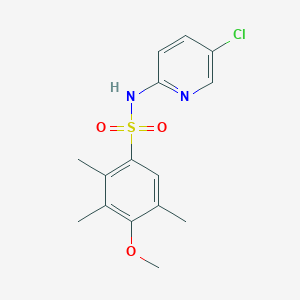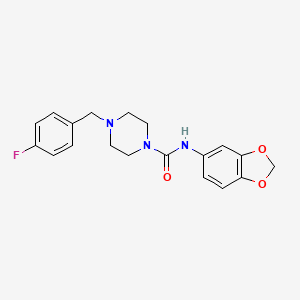![molecular formula C24H29N3O4 B5425183 3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5425183.png)
3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone, also known as OPB-9195, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. Additionally, it has been synthesized in high yields and purity, making it suitable for various research applications. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone can be synthesized using a multi-step process involving the reaction of 3-phenoxybenzaldehyde with 2-(1,4-oxazepan-4-yl)acetic acid to form an intermediate compound. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-[(3-phenoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c28-23(26-11-5-14-30-15-13-26)17-22-24(29)25-10-12-27(22)18-19-6-4-9-21(16-19)31-20-7-2-1-3-8-20/h1-4,6-9,16,22H,5,10-15,17-18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUMXRLFEAWBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5425115.png)
![5-methyl-7-(3-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5425119.png)
![3-ethyl-2-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B5425123.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B5425129.png)

![(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5425144.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5425149.png)
![3-(2-fluorophenyl)-5-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5425166.png)
![3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B5425171.png)
![N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5425172.png)
![3-(3-pyrrolidinyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide hydrochloride](/img/structure/B5425190.png)